molecular formula C18H15FN4O3 B2687240 2-(2-Fluorophenoxy)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1251559-18-8

2-(2-Fluorophenoxy)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2687240
CAS No.: 1251559-18-8
M. Wt: 354.341
InChI Key: NENLHMAESRGBOF-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H15FN4O3 and its molecular weight is 354.341. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenoxy)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone typically involves multi-step processes that combine several reagents.

Example Synthetic Route:

  • Starting from 2-fluorophenol, it can be reacted with an appropriate alkylating agent to introduce the ethanone moiety.

  • The resulting intermediate is then subjected to a cyclization reaction with a pyridine derivative.

  • The final step involves the formation of the 1,2,4-oxadiazole ring, which is introduced through a reaction involving nitriles and hydrazides.

Industrial Production Methods: Industrially, the preparation of this compound would utilize high-purity reagents and optimized reaction conditions to ensure high yields and purity. Techniques like column chromatography and recrystallization are often employed to isolate and purify the final product.

Types of Reactions:

  • Oxidation: This compound can undergo oxidative reactions, especially at the azetidinyl moiety, leading to the formation of more oxidized derivatives.

  • Reduction: Reduction can occur at the oxadiazole ring, potentially breaking the ring to form amine derivatives.

Common Reagents and Conditions:

  • Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).

  • Reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution conditions often involve bases like sodium hydride (NaH) in polar aprotic solvents.

Major Products: Oxidation yields oxazolone derivatives, reduction leads to amine derivatives, and substitutions create a variety of substituted phenoxy compounds.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.

  • Utilized in studying reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor.

  • Explored for its biological activity in various in vitro assays.

Medicine:

  • Research is underway to explore its potential as a pharmaceutical lead compound, particularly in the treatment of certain cancers and neurological disorders.

Industry:

  • Applied in the development of new materials with specific electronic properties.

  • Utilized in the formulation of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action for 2-(2-Fluorophenoxy)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone largely depends on its interaction with biological macromolecules.

Molecular Targets and Pathways:

  • It is known to interact with enzymes, potentially inhibiting their activity by binding to active sites.

  • The oxadiazole moiety can interact with metal ions, influencing metalloproteins and metalloenzymes.

  • Fluorine atoms enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

  • 2-Phenoxyethanone: Lacks the fluoro and pyridyl substitutions, thus exhibiting different reactivity and biological profiles.

  • 1,2,4-Oxadiazole derivatives: These compounds have diverse applications and properties but lack the specific ethanone linkage and azetidinyl group.

Quite the mouthful, right? Let’s see where this takes us!

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c19-13-5-1-2-7-15(13)25-11-16(24)23-9-12(10-23)18-21-17(22-26-18)14-6-3-4-8-20-14/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENLHMAESRGBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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